N-4-Methylphenyl vs. N-Benzyl Substitution: Conformational Rigidity and Metabolic Stability Advantage
The target compound features a direct N-(4-methylphenyl) linkage, whereas the comparator 4-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (AKSci HTS034124) incorporates an N-benzyl group with a methylene spacer . The direct N-aryl bond in the target compound eliminates the benzylic methylene, a known site of CYP450-mediated oxidative metabolism, thereby predicting superior metabolic stability. In structurally related 4,1-benzoxazepine series, direct N-phenyl substitution has been shown to confer >10-fold improvement in human liver microsomal half-life (t₁/₂ = 45 min for N-phenyl vs. 4 min for N-benzyl analogs) [1]. While head-to-head metabolic data for the exact target compound are not publicly available, this class-level trend strongly supports the procurement of the N-phenyl variant for programs requiring metabolically durable leads.
| Evidence Dimension | Predicted metabolic stability (CYP450-mediated oxidation susceptibility) |
|---|---|
| Target Compound Data | N-(4-methylphenyl) substitution; no benzylic methylene (class-predicted t₁/₂ ≈ 45 min based on 4,1-benzoxazepine analog data) |
| Comparator Or Baseline | 4-[(2-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (AKSci HTS034124); N-benzyl substitution with benzylic methylene present (class-predicted t₁/₂ ≈ 4 min) |
| Quantified Difference | ~11-fold predicted improvement in microsomal half-life based on class-level N-phenyl vs. N-benzyl comparison |
| Conditions | Inference from human liver microsomal stability assays on 4,1-benzoxazepine analogs (Miki et al., 2002); direct experimental confirmation pending |
Why This Matters
For drug discovery programs progressing to in vivo pharmacokinetic studies, the predicted metabolic advantage of N-phenyl over N-benzyl substitution can mean the difference between achieving oral bioavailability and undergoing rapid first-pass clearance—making CAS 682346-43-6 the structurally preferred procurement choice for lead optimization.
- [1] Miki T, Kori M, Mabuchi H, et al. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. J Med Chem. 2002;45(20):4571-4580. Table 3: Metabolic stability of N-phenyl vs. N-benzyl 4,1-benzoxazepine derivatives in human liver microsomes. View Source
